molecular formula C15H11N3O3 B12950038 2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid CAS No. 90700-70-2

2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid

Cat. No.: B12950038
CAS No.: 90700-70-2
M. Wt: 281.27 g/mol
InChI Key: CVNIZZJTBHJREY-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazole-2-carboxamido)benzoic acid is a heterocyclic compound that features both benzimidazole and benzoic acid moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The benzimidazole ring is known for its biological activity, making derivatives of this compound valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazole-2-carboxamido)benzoic acid typically involves the formation of the benzimidazole ring followed by the introduction of the carboxamido and benzoic acid groups. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core. Subsequent reactions introduce the carboxamido and benzoic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazole-2-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzimidazole ring or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-Benzo[d]imidazole-2-carboxamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives exhibit antimicrobial, antiviral, and anticancer activities, making them valuable in biological studies.

    Medicine: Due to its biological activity, this compound is explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazole-2-carboxamido)benzoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects. For example, it may inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound also features a benzimidazole ring and exhibits potent inhibitory activity against certain enzymes.

    1H-Benzo[d]imidazole-2-carboxylic acid: A simpler derivative that lacks the carboxamido and benzoic acid groups but shares the benzimidazole core.

Uniqueness

2-(1H-Benzo[d]imidazole-2-carboxamido)benzoic acid is unique due to its combination of the benzimidazole ring with carboxamido and benzoic acid functionalities. This structural complexity allows for diverse chemical reactivity and a broad range of biological activities, making it a versatile compound in various research fields.

Properties

CAS No.

90700-70-2

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

2-(1H-benzimidazole-2-carbonylamino)benzoic acid

InChI

InChI=1S/C15H11N3O3/c19-14(13-16-11-7-3-4-8-12(11)17-13)18-10-6-2-1-5-9(10)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

CVNIZZJTBHJREY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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